molecular formula C9H8BrCl B1437034 1-Bromo-6-chloro-2,3-dihydro-1H-indene CAS No. 939793-57-4

1-Bromo-6-chloro-2,3-dihydro-1H-indene

Cat. No. B1437034
M. Wt: 231.51 g/mol
InChI Key: UOFWMXFFQCFLBJ-UHFFFAOYSA-N
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Description

“1-Bromo-6-chloro-2,3-dihydro-1H-indene” is a chemical compound with the molecular formula C9H8BrCl . It is also known as 6-bromo-1-chloroindane .


Molecular Structure Analysis

The molecular structure of “1-Bromo-6-chloro-2,3-dihydro-1H-indene” consists of a six-membered carbon ring fused to a five-membered carbon ring. The six-membered ring has a bromine atom attached, and the five-membered ring has a chlorine atom attached .

Scientific Research Applications

Synthesis Applications

  • Bromination and Cyanation : 1-Bromo-6-chloro-2,3-dihydro-1H-indene has been used in bromination and cyanation processes. For instance, 4-chloro-1-indanone was synthesized from 2-chlorobenzaldehyde, and its bromination under various conditions resulted in mono- and dibromo derivatives (Jasouri, Khalafy, Badali, & Piltan, 2010).

  • Generation and Interception of Cyclic Allene : The bromofluorocarbene adduct rac-1 of indene is used for generating the isonaphthalene 4 by the Doering–Moore–Skattebol reaction. This process involves the creation of a six-membered cyclic allene, a key step in certain synthetic pathways (Christl et al., 2006).

  • Photochromic and Photomagnetic Properties : Brominated derivatives of 1H-indene have shown significant changes in photochromic and photomagnetic properties. These properties are crucial for applications in materials science, particularly in the development of photoresponsive materials (Chen et al., 2010).

Chemical Reactions

  • Friedel-Crafts Reaction : In Friedel-Crafts reactions, selective reaction conditions can lead to the formation of bromoalkenyl anisole or bromo indanes from 1-bromo-1-fluoro cyclopropane. This showcases the flexibility of 1-bromo-6-chloro-2,3-dihydro-1H-indene in different reaction pathways (Mu¨ller & Weyerstahl, 1975).

  • Vibrational Study and Molecular Structure : Density functional theory calculations have been used to study the molecular structure and vibrational aspects of 2,3-dihydro-1H-indene and its derivatives. This research contributes to understanding the physical properties of these compounds, which is essential for their application in various fields (Prasad et al., 2010).

  • Synthesis of Halogen-Substituted Borolanes : The compound has been used in the synthesis of 1-chloro(bromo)-substituted borolanes and 2,3-dihydro-1H-boroles by reaction with boron trihalides. This synthesis is significant for producing specific boron-containing compounds, which have applications in organic chemistry and material science (Khusainova et al., 2014).

Safety And Hazards

The safety data sheet (SDS) for “1-Bromo-6-chloro-2,3-dihydro-1H-indene” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1-bromo-6-chloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFWMXFFQCFLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Br)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659672
Record name 1-Bromo-6-chloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-6-chloro-2,3-dihydro-1H-indene

CAS RN

939793-57-4
Record name 1-Bromo-6-chloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-6-chloro-2,3-dihydro-1H-indene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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